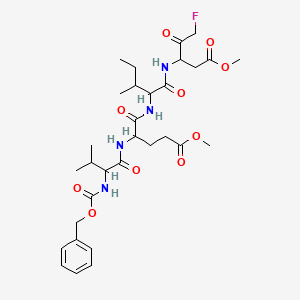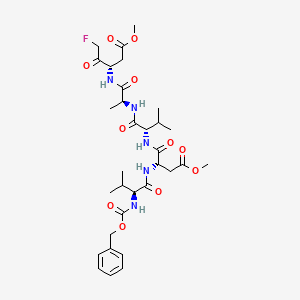
Photo-lysine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Photo-lysine (hydrochloride): is a diazirine-containing lysine amino acid and multifunctional probe building block. It is used in photoaffinity labeling, which involves the incorporation of photo-lysine into peptides or small-molecule probes and tools. Upon UV light (~360 nm) irradiation, it forms a covalent bond with cellular targets and protein-protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of photo-lysine (hydrochloride) involves the incorporation of a diazirine group into the lysine amino acid The diazirine group is a photoreactive moiety that can form covalent bonds upon exposure to UV lightThe final step involves deprotection to yield photo-lysine (hydrochloride) .
Industrial Production Methods: Industrial production methods for photo-lysine (hydrochloride) are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Photo-lysine (hydrochloride) undergoes several types of chemical reactions, including:
Photoaffinity Labeling: Upon UV light irradiation, the diazirine group forms a covalent bond with nearby molecules, allowing for the identification of molecular interactions.
Nucleophilic Substitution: The amino group of lysine can react with electrophiles, such as dansyl chloride, to form substituted products.
Common Reagents and Conditions:
UV Light (~360 nm): Used for photoaffinity labeling to activate the diazirine group.
Electrophiles (e.g., dansyl chloride): Used in nucleophilic substitution reactions.
Major Products Formed:
Covalent Adducts: Formed during photoaffinity labeling with cellular targets.
Substituted Lysine Derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
Photo-lysine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of photoaffinity probes.
Biology: Employed in the study of protein-protein interactions and cellular targets.
Medicine: Utilized in drug discovery research for probing cellular mechanisms and target identification.
Industry: Applied in the development of new materials and biochemical tools.
Mechanism of Action
The mechanism of action of photo-lysine (hydrochloride) involves the activation of the diazirine group upon exposure to UV light (~360 nm). This activation leads to the formation of a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules. This covalent bonding allows for the identification and study of molecular interactions and protein-protein interactions .
Comparison with Similar Compounds
L-lysine hydrochloride: An essential amino acid used in various biochemical applications.
Epsilon-poly-L-lysine: A naturally occurring poly(amino acid) with antimicrobial properties.
Uniqueness of Photo-lysine (hydrochloride): Photo-lysine (hydrochloride) is unique due to its diazirine group, which allows for photoaffinity labeling. This property makes it a valuable tool for studying molecular interactions and protein-protein interactions, which is not possible with other lysine derivatives .
Properties
Molecular Formula |
C6H14Cl2N4O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
2-[3-[(2S)-2-azaniumyl-2-carboxyethyl]diazirin-3-yl]ethylazanium;dichloride |
InChI |
InChI=1S/C6H12N4O2.2ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;;/h4H,1-3,7-8H2,(H,11,12);2*1H/t4-;;/m0../s1 |
InChI Key |
GBAFFVBIGOWXIB-FHNDMYTFSA-N |
SMILES |
C(C[NH3+])C1(N=N1)CC(C(=O)O)[NH3+].[Cl-].[Cl-] |
Isomeric SMILES |
C(C[NH3+])C1(N=N1)C[C@@H](C(=O)O)[NH3+].[Cl-].[Cl-] |
Canonical SMILES |
C(C[NH3+])C1(N=N1)CC(C(=O)O)[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


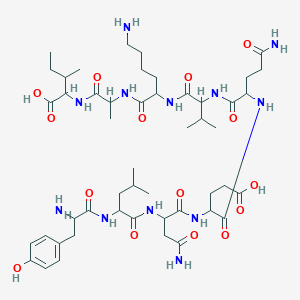
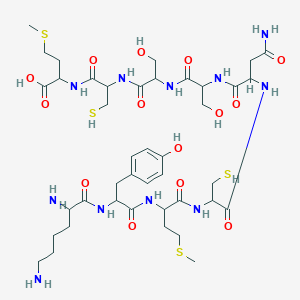
![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)

![tumor protein p53 binding protein fragment [Homo sapiens]/[Mus musculus]](/img/new.no-structure.jpg)
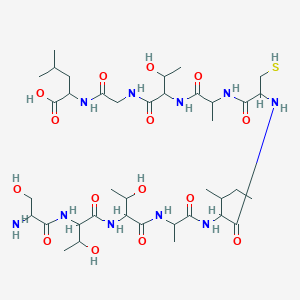
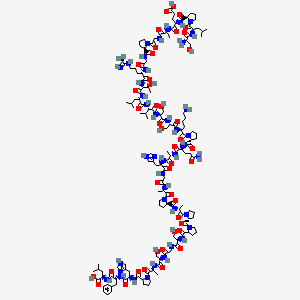
![2-[[2-[[2-[[1-[2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B1150344.png)


